(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide
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Overview
Description
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide is a heterocyclic compound with a unique structure that combines a pyrazole ring with a diazenecarbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then reacted with sodium nitrite and hydrochloric acid to introduce the diazenecarbonitrile group, followed by oxidation to yield the final product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the diazenecarbonitrile group to amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted pyrazoles and phenyl derivatives.
Scientific Research Applications
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide involves its interaction with biological molecules, leading to various biochemical effects. The compound can inhibit specific enzymes or interact with DNA, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications.
Pyrazole/1,2,4-oxadiazole Conjugates: These derivatives combine pyrazole with oxadiazole, showing enhanced biological activity
Uniqueness: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide stands out due to its unique combination of the pyrazole ring and diazenecarbonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
CAS No. |
84284-96-8 |
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Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
cyanoimino-oxido-(1-phenylpyrazol-3-yl)azanium |
InChI |
InChI=1S/C10H7N5O/c11-8-12-15(16)10-6-7-14(13-10)9-4-2-1-3-5-9/h1-7H |
InChI Key |
SWWGWOYVCFPJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)[N+](=NC#N)[O-] |
Origin of Product |
United States |
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